molecular formula C10H14BBrO3 B1286890 3-Bromo-5-butoxyphenylboronic acid CAS No. 1072951-84-8

3-Bromo-5-butoxyphenylboronic acid

Cat. No.: B1286890
CAS No.: 1072951-84-8
M. Wt: 272.93 g/mol
InChI Key: OWWZXOTWNAQSTF-UHFFFAOYSA-N
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Description

3-Bromo-5-butoxyphenylboronic acid (CAS: 1072951-84-8) is a boronic acid derivative featuring a bromine substituent at the 3-position and a butoxy group (-OC₄H₉) at the 5-position of the benzene ring. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science . Its pinacol ester derivative (CAS: 1218790-35-2) is commercially available with ≥96% purity and is stored at room temperature, ensuring stability for laboratory use .

Properties

IUPAC Name

(3-bromo-5-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZXOTWNAQSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584765
Record name (3-Bromo-5-butoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-84-8
Record name B-(3-Bromo-5-butoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-butoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-butoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates . Another approach involves the electrophilic trapping of an organometallic reagent with a boric ester .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions using catalysts such as palladium or iridium. The reaction conditions are optimized to ensure high yield and purity of the product. The use of borate esters as intermediates is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-butoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-butoxyphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The reactivity and applications of arylboronic acids are influenced by substituents, which alter electronic effects (electron-withdrawing/donating) and steric hindrance. Below is a comparison of key analogs:

Compound Name Substituents (Positions) CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
3-Bromo-5-butoxyphenylboronic acid Br (3), -OC₄H₉ (5) 1072951-84-8 C₁₀H₁₄BBrO₃ 273.94* Moderate steric bulk, lipophilic
3-Bromo-5-hydroxyphenylboronic acid Br (3), -OH (5) 2096341-66-9 C₆H₆BBrO₃ 233.83 Hydrophilic, polar
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid Br (3), Cl (5), -OCH₃ (2) 2096341-68-1 C₇H₇BBrClO₃ 288.29 Electron-withdrawing (Cl, OCH₃)
3-Bromo-5-methylphenylboronic acid Br (3), -CH₃ (5) 221006-71-9 C₇H₈BBrO₂ 213.85 Electron-donating (CH₃)
3-Bromo-5-(hydroxymethyl)phenylboronic acid Br (3), -CH₂OH (5) 2738908-43-3 C₇H₈BBrO₃ 230.85 Polar, reactive hydroxyl group
(3-Bromo-5-chlorophenyl)boronic acid Br (3), Cl (5) 1186403-17-7 C₆H₅BBrClO₂ 234.27 Strong electron-withdrawing effects

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects : Chloro and methoxy groups (e.g., CAS 2096341-68-1) enhance electrophilicity, accelerating cross-coupling reactions .
  • Solubility : Hydroxyl and hydroxymethyl groups (CAS 2096341-66-9, 2738908-43-3) improve water solubility, whereas butoxy and methyl groups increase lipophilicity .

Reactivity in Suzuki-Miyaura Couplings

Suzuki reactions depend on the boronic acid's ability to transmetalate with palladium catalysts.

Compound Reaction Rate* Typical Applications
This compound Moderate Synthesis of sterically hindered biaryls
3-Bromo-5-hydroxyphenylboronic acid High Polar biaryl intermediates for drug discovery
(3-Bromo-5-chlorophenyl)boronic acid Very High Electron-deficient aryl systems
3-Bromo-5-methylphenylboronic acid Moderate Flexible intermediates for agrochemicals

*Relative rates inferred from substituent electronic profiles .

Biological Activity

3-Bromo-5-butoxyphenylboronic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a butoxy group on a phenyl ring, along with a boronic acid functional group. Its chemical formula is C10H13BBrO3C_{10}H_{13}BBrO_3, and it has a molecular weight of 273.03 g/mol.

Mechanisms of Biological Activity

Enzyme Inhibition : Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding to serine or cysteine residues. This interaction can inhibit the activity of various proteases, making these compounds valuable in drug design for targeting specific enzymes involved in disease processes.

Cancer Therapy : Research indicates that boronic acids can modulate the activity of bromodomain-containing proteins (BRDs), which play critical roles in transcriptional regulation and are implicated in cancer progression. The inhibition of BRDs by compounds like this compound may suppress tumor growth and provide a therapeutic avenue for treating various cancers.

Case Studies

  • Inhibition of Bromodomain Proteins : A study demonstrated that derivatives of boronic acids could effectively inhibit BRD9, a member of the bromodomain family associated with several cancer types. The compound showed nanomolar affinity towards BRD9, indicating its potential as a therapeutic agent against tumors expressing this protein .
  • Enzyme Interaction Studies : Another investigation focused on the interaction between boronic acids and serine proteases. The study found that this compound displayed significant inhibitory effects on specific proteases, suggesting its utility in developing enzyme inhibitors for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameChemical FormulaUnique Features
3-Bromo-4-butoxyphenylboronic acidC10H13BBrO3Different position of bromine
4-Bromo-5-butoxyphenylboronic acidC10H13BBrO3Variation in bromine position; affects reactivity
3-Iodo-5-butoxyphenylboronic acidC10H13BIo3Contains iodine instead of bromine

The distinct positioning of the bromine atom and the butoxy group influences the compound's reactivity and biological activity.

Applications in Drug Development

The biological activities exhibited by this compound suggest several applications in drug development:

  • Protease Inhibitors : Its ability to inhibit specific proteases can be harnessed for developing drugs targeting diseases where these enzymes play a role.
  • Cancer Therapeutics : By targeting BRDs, this compound may contribute to new cancer therapies aimed at inhibiting tumor growth.

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